Product packaging for Hexafluorocyclobutanone(Cat. No.:CAS No. 699-35-4)

Hexafluorocyclobutanone

Cat. No.: B12805334
CAS No.: 699-35-4
M. Wt: 178.03 g/mol
InChI Key: OKMQQXIEPRGARV-UHFFFAOYSA-N
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Description

Hexafluorocyclobutanone is a high-value fluorinated synthon designed for advanced applications in pharmaceutical research and synthetic chemistry. Its core structure, featuring a cyclobutanone ring heavily substituted with electronegative fluorine atoms, makes it a key precursor in the synthesis of complex molecules, including strained bicyclic systems like bicyclo[1.1.1]pentanes (BCPs) which are sought-after as bioisosteres in drug discovery . The compound is theorized to act as a linchpin for formal [4+2] cycloadditions, where ring cleavage of the strained four-membered ring can generate a 1,4-zwitterionic intermediate. This reactive species can be trapped with various unsaturated partners to construct six-membered carbocycles and heterocycles, providing efficient access to highly functionalized, sp3-rich molecular architectures that are difficult to obtain by other means . As a specialized chemical, this compound is provided exclusively for laboratory research purposes. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a well-controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F6O B12805334 Hexafluorocyclobutanone CAS No. 699-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

699-35-4

Molecular Formula

C4F6O

Molecular Weight

178.03 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluorocyclobutan-1-one

InChI

InChI=1S/C4F6O/c5-2(6)1(11)3(7,8)4(2,9)10

InChI Key

OKMQQXIEPRGARV-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(C1(F)F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Hexafluorocyclobutanone and Its Precursors

Classical Preparative Routes to Hexafluorocyclobutanone

Historically, the construction of the cyclobutane (B1203170) skeleton has often relied on cycloaddition reactions. For this compound, a logical and classical approach involves the [2+2] cycloaddition of highly reactive fluorinated building blocks.

One such classical route is the cycloaddition of tetrafluoroethylene (B6358150) with a suitable ketene (B1206846) precursor. The reaction of tetrafluoroethylene with difluoroketene, generated in situ, would theoretically yield octafluorocyclobutanone directly. However, the high reactivity and instability of difluoroketene make this a challenging transformation. A more practical approach involves a multi-step sequence starting from more stable precursors. For instance, the cycloaddition of tetrafluoroethylene with another alkene can form a cyclobutane ring, which is then subsequently oxidized to the ketone. escholarship.orgwikipedia.org

Another established method involves the hydrolysis of a gem-dihalo-substituted hexafluorocyclobutane. This approach begins with the synthesis of a suitable precursor, such as 1,1-dichloro-2,2,3,3,4,4-hexafluorocyclobutane, which can then be hydrolyzed under controlled conditions to yield this compound. The starting dihalocyclobutane can be prepared through various fluorination and halogenation reactions of hydrocarbon precursors.

A key precursor for many of these classical routes is hexafluorocyclobutene (B1221722). This can be synthesized from the dechlorination of 1,2-dichlorohexafluorocyclobutane. chemicalbook.com The subsequent oxidation of hexafluorocyclobutene to this compound represents a direct classical approach to the target molecule.

Table 1: Overview of Classical Synthesis Precursors

Precursor Compound Synthetic Route to this compound Reference
Tetrafluoroethylene [2+2] Cycloaddition with a ketene or ketene equivalent escholarship.orgwikipedia.org
1,2-Dichlorohexafluorocyclobutane Dechlorination to hexafluorocyclobutene followed by oxidation chemicalbook.com
Hexafluorocyclobutene Direct oxidation to the ketone N/A

Modern Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of fluorinated ketones, which can be adapted for this compound. These modern techniques often offer milder reaction conditions and greater functional group tolerance.

Electrochemical Synthesis: A prominent modern approach is the electrochemical synthesis of fluorinated ketones. organic-chemistry.orgacs.orgacs.orgresearchgate.net This method can proceed via the generation of a perfluoroalkyl radical from a suitable precursor, such as a sodium perfluoroalkyl sulfinate, which then adds to an enol acetate. organic-chemistry.orgacs.orgacs.org The resulting radical intermediate is subsequently transformed into the fluorinated ketone. This electrosynthesis is typically carried out in an undivided cell under constant current, avoiding the need for chemical oxidants. organic-chemistry.orgacs.org While not yet specifically reported for the cyclic this compound, this methodology has been successfully applied to a wide range of enol acetates, yielding the desired fluorinated ketones in moderate to high yields (20-85%). acs.orgacs.org

Photochemical Methods: Photochemical reactions represent another frontier in the synthesis of complex molecules, including fluorinated cyclobutanes. rsc.orgresearchgate.net The functionalization of cyclobutane frameworks through photochemical means is an area of growing interest. rsc.org For instance, a novel photochemical protocol for the selective difluoromethylation of bicyclobutanes has been developed, which utilizes visible light as a renewable energy source. rsc.org While this specific reaction introduces a difluoromethyl group rather than a ketone, it highlights the potential of photochemical methods for the direct and selective functionalization of strained ring systems. A photochemical ring-expansion of other cyclobutanones to form oxacarbenes has also been explored in the synthesis of nucleoside analogues. researchgate.net

Table 2: Comparison of Modern Synthetic Methods for Fluorinated Ketones

Method General Description Advantages Typical Yields Reference
Electrochemical Synthesis Generation of perfluoroalkyl radicals from sulfinates and addition to enol acetates. Avoids harsh chemical oxidants, proceeds under mild conditions. 20-85% organic-chemistry.orgacs.orgacs.org
Photochemical Functionalization Use of light to promote selective functionalization of cyclobutane precursors. High selectivity, use of renewable energy. N/A rsc.org

Strategies for Stereoselective and Regioselective Synthesis Involving this compound

The introduction of stereocenters into a fluorinated cyclobutane ring is a significant synthetic challenge. Modern catalytic methods have been developed to address this, enabling the regio- and enantioselective synthesis of chiral fluorinated cyclobutane derivatives. scispace.comresearchgate.netnih.govbohrium.com

Rhodium-Catalyzed Asymmetric Hydroboration: A powerful strategy for the synthesis of chiral fluorinated cyclobutanes involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. scispace.comresearchgate.netnih.govbohrium.com This method provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. scispace.comresearchgate.netnih.gov The resulting organoborane is a versatile intermediate that can be further functionalized, for example, through oxidation to introduce a hydroxyl group, which could then be oxidized to the ketone. The success of this transformation relies on the use of a chiral rhodium catalyst with pinacolborane (HBPin). scispace.comnih.gov

Organocatalyzed Reactions: Organocatalysis has emerged as a valuable tool for the enantioselective functionalization of cyclobutanones. mdpi.comnih.gov For instance, the desymmetrization of 3-substituted cyclobutanones can be achieved with high diastereo- and enantioselectivity using an N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction. nih.gov While this has been demonstrated on non-fluorinated systems, the principles can be extended to appropriately substituted fluorinated cyclobutanone (B123998) precursors. Furthermore, enantioselective organocatalyzed fluorination-induced ring expansions of cyclobutanols have been developed, showcasing the utility of organocatalysis in manipulating strained, fluorinated rings. mdpi.com

Table 3: Stereoselective Synthesis Strategies

Strategy Description Key Reagents/Catalysts Outcome Reference
Asymmetric Hydroboration Rhodium-catalyzed hydroboration of gem-difluorinated cyclobutenes. Rhodium catalyst, HBPin Chiral gem-difluorinated α-boryl cyclobutanes scispace.comresearchgate.netnih.gov
Organocatalyzed Aldol Reaction Desymmetrization of 3-substituted cyclobutanones. N-phenylsulfonyl-(S)-proline Enantio- and diastereomerically enriched 2,3-functionalized cyclobutanones nih.gov

Derivatization Strategies for this compound Precursors

The functionalization of precursors to this compound is a crucial step in many synthetic routes. Hexafluorocyclobutene is a key and versatile precursor, and its derivatization allows for the introduction of various functional groups that can be later converted to the ketone.

One common strategy for the derivatization of perfluorocycloalkenes is through addition-elimination reactions with nucleophiles. rsc.org For example, the reaction of 1H,2H-tetrafluorocyclobutene with methanol (B129727) in the presence of a base leads to the formation of methoxy-substituted cyclobutene (B1205218) derivatives. rsc.org This approach could be used to introduce an oxygen-containing functional group that could then be transformed into a ketone.

Another strategy involves the direct functionalization of the double bond in hexafluorocyclobutene through cycloaddition reactions. While hexafluorocyclobutene itself is an electron-deficient alkene, it can participate in cycloaddition reactions with suitable partners.

Furthermore, the synthesis of tetrafluoroethylene-containing azides from tetrafluoroethyl bromides has been reported, followed by their use in copper(I)-catalyzed azide-alkyne cycloaddition reactions. scispace.com This demonstrates a method for introducing nitrogen-containing functional groups onto a tetrafluoroethylene-derived backbone, which could be part of a larger strategy to build up the cyclobutane ring with a latent ketone functionality.

Table 4: Derivatization of Hexafluorocyclobutene

Reaction Type Reagents Product Type Reference
Addition-Elimination Methanol, Base Methoxy-substituted cyclobutenes rsc.org
Azide Formation/Cycloaddition i-PrMgCl·LiCl, Tosyl azide, Alkynes N-tetrafluoroethyl-1,2,3-triazoles scispace.com

Chemical Reactivity and Mechanistic Investigations of Hexafluorocyclobutanone

Nucleophilic Addition Reactions of the Carbonyl Group

The pronounced electrophilic character of the carbonyl carbon in hexafluorocyclobutanone facilitates a variety of nucleophilic addition reactions. These reactions proceed readily, often forming stable addition products that are otherwise transient or unfavorable with non-fluorinated ketones.

The reaction with hydrogen fluoride (B91410) serves as a prime example of nucleophilic addition to the this compound carbonyl group, resulting in the formation of a perfluorinated α-fluoroalcohol.

In the presence of anhydrous hydrogen fluoride (HF), this compound undergoes a facile addition reaction to produce heptafluorocyclobutanol in quantitative yield. nih.govresearchgate.netresearchgate.net The fluoride ion from HF acts as the nucleophile, attacking the electron-deficient carbonyl carbon, while the proton subsequently adds to the carbonyl oxygen. The resulting product is a stable α-fluoroalcohol, a class of compounds that has been historically challenging to isolate and characterize. nih.govresearchgate.netresearchgate.net

The addition of HF to this compound is a reversible process, establishing an equilibrium in the anhydrous hydrogen fluoride solvent. researchgate.net Spectroscopic studies have provided insight into this dynamic relationship. The position of the equilibrium is sensitive to the conditions of the medium. While detailed quantitative data on the equilibrium constants are not extensively published, the quantitative yield of heptafluorocyclobutanol under specific preparative conditions suggests the equilibrium can strongly favor the alcohol product. nih.govresearchgate.netresearchgate.net

The reaction with water is another characteristic nucleophilic addition for this compound, leading to the formation of a remarkably stable geminal diol, also known as a hydrate (B1144303).

This compound reacts readily with water to form hexafluorocyclobutane-1,1-diol. nih.govresearchgate.net Unlike the hydrates of simple ketones, which are typically unstable and exist only in equilibrium in aqueous solution, the hydrate of this compound is a stable, isolable crystalline solid. nih.govresearchgate.net The stability of this geminal diol is a direct consequence of the six electron-withdrawing fluorine atoms, which destabilize the parent carbonyl group and shift the equilibrium strongly in favor of the hydrated form. libretexts.org This effect is common among highly fluorinated carbonyl compounds, such as hexafluoroacetone, which also forms a stable hydrate. wikipedia.org

CompoundReactantProductStability of Product
This compoundWaterHexafluorocyclobutane-1,1-diolStable, isolable crystalline solid
AcetoneWaterPropane-2,2-diolUnstable, exists only in equilibrium

Factors Favoring Hydrate Formation:

Factor Description
Inductive Effect Strong electron-withdrawing fluorine atoms destabilize the C=O double bond, making the carbonyl carbon highly electrophilic.
Hybridization Change The change from an sp² carbonyl carbon to an sp³ carbon in the diol can relieve ring strain, although this effect is complex.

| Product Stability | The resulting geminal diol is stabilized by the electron-withdrawing groups. |

Reactions with Nitrosyl Halides and Related Compounds

The reactivity of this compound with nitrosyl halides, particularly nitrosyl fluoride (NOF), is characterized by the electrophilic nature of the nitrosyl cation (NO⁺) and the nucleophilicity of the fluoride ion. These reactions typically proceed through the formation of adducts, which can subsequently undergo further transformations or decomposition.

Adduct Formation with Nitrosyl Fluoride and Subsequent Transformations

This compound reacts with nitrosyl fluoride to form an initial adduct. This reaction is analogous to the behavior of other perfluorinated ketones. The highly electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack by the fluoride ion from NOF, while the carbonyl oxygen attacks the nitrosyl cation. This results in the formation of a fluoroalkoxide intermediate which then rearranges.

The initial adduct, a 1-nitrosooxy-1,2,2,3,3,4,4-heptafluorocyclobutane, is typically unstable and can undergo further reactions. One common transformation is the rearrangement to form more stable products. The specific pathway of these transformations is dependent on the reaction conditions, such as temperature and the presence of other reagents.

Table 1: Illustrative Products from the Reaction of this compound with Nitrosyl Fluoride
ReactantReagentConditionsMajor ProductMinor Product(s)
This compoundNitrosyl FluorideLow Temperature1-Nitrosooxy-1,2,2,3,3,4,4-heptafluorocyclobutaneRing-opened products

Note: The data in this table is illustrative and based on the expected reactivity of perfluorinated ketones.

Thermal Decomposition Pathways of Nitrosyl Adducts

The thermal decomposition of the nitrosyl adducts of this compound can proceed through several pathways, largely dictated by the stability of the intermediate radicals and molecules formed. The C-O and N-O bonds in the nitrosooxy group are relatively weak and can cleave homolytically upon heating.

One potential decomposition pathway involves the homolytic cleavage of the O-N bond to generate an alkoxyl radical and nitric oxide (NO). The resulting fluoroalkoxyl radical can then undergo further reactions, such as C-C bond cleavage within the cyclobutane (B1203170) ring, leading to the formation of smaller fluorinated compounds and potentially polymeric materials. Another possibility is the cleavage of the C-O bond, which would lead to a fluoroalkyl radical and nitrogen dioxide (NO₂). The stability of the resulting radical species plays a crucial role in determining the predominant decomposition pathway.

Reactivity with Organometallic and Metalloid Reagents

The electron-deficient carbonyl carbon of this compound makes it a prime target for nucleophilic attack by a variety of organometallic and metalloid reagents. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Interactions with Organolithium Compounds

Organolithium reagents are potent nucleophiles and strong bases. Their reaction with this compound is expected to proceed primarily via nucleophilic addition to the carbonyl group. For instance, the reaction with an alkyllithium reagent, such as n-butyllithium, would involve the attack of the butyl carbanion on the carbonyl carbon.

This addition results in the formation of a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. The high reactivity of organolithium reagents necessitates low temperatures to prevent side reactions, such as enolization or decomposition of the product.

Table 2: Illustrative Reactions of this compound with Organolithium Reagents
Organolithium ReagentProduct after Acidic Workup
Methyllithium1-(Trifluoromethyl)-2,2,3,3-tetrafluoro-1-cyclobutanol
n-Butyllithium1-Butyl-1-(trifluoromethyl)-2,2,3,3-tetrafluorocyclobutanol
Phenyllithium1-Phenyl-1-(trifluoromethyl)-2,2,3,3-tetrafluorocyclobutanol

Note: The data in this table is illustrative and based on the expected reactivity of perfluorinated ketones with organolithium reagents.

Reactions with Organomagnesium Compounds

Similar to organolithium reagents, Grignard reagents (organomagnesium compounds) are effective nucleophiles for addition to the carbonyl group of this compound. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would lead to the formation of a magnesium alkoxide intermediate.

Hydrolysis of this intermediate in a subsequent step yields the corresponding tertiary alcohol. The reactivity of Grignard reagents is generally lower than that of organolithium reagents, which can sometimes allow for better control of the reaction and minimize side reactions.

Reactivity with Phosphorus and Arsenic Compounds

The reaction of this compound with phosphorus and arsenic compounds often involves the nucleophilic character of the pnictogen atom. For example, trivalent phosphorus compounds like phosphines can act as nucleophiles, attacking the electrophilic carbonyl carbon.

With a reagent such as triphenylphosphine, the initial attack on the carbonyl carbon would form a zwitterionic intermediate. The subsequent reaction pathway of this intermediate can vary. In some cases, a Wittig-type reaction might be expected if an appropriate ylide were formed, but with a simple phosphine (B1218219), the reaction may lead to different products, potentially involving rearrangement or reaction with another equivalent of the ketone.

Reactions with arsenic compounds, such as arsenic trihalides, are also anticipated to be driven by the nucleophilic character of the arsenic atom, though the Lewis acidity of the arsenic center can also play a role in activating the carbonyl group. Detailed mechanistic studies are required to fully elucidate the complex reaction pathways with these metalloid reagents.

Pericyclic Reactions: Ene Reactions

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The reaction results in the formation of a new sigma bond with the migration of the ene double bond and the transfer of the allylic hydrogen to the enophile.

This compound stands out as a highly reactive enophile in ene reactions. Its potency is largely attributed to the strong electron-withdrawing effects of the six fluorine atoms. These atoms significantly increase the electrophilicity of the carbonyl carbon, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes the ketone exceptionally susceptible to nucleophilic attack by the π-bond of an alkene, facilitating the ene reaction pathway. The reactivity of polyfluorinated ketones, such as this compound and hexafluoroacetone, is notably higher than their non-fluorinated counterparts, allowing reactions to proceed rapidly under mild conditions, often below room temperature.

The mechanism of the ene reaction is generally understood to proceed through a concerted, six-membered transition state. However, with highly electrophilic enophiles like this compound, the possibility of a stepwise, non-concerted mechanism involving a dipolar intermediate arises.

Investigations into the reaction between this compound and allene (B1206475) have been crucial in distinguishing between these potential pathways. A concerted mechanism would involve a single transition state where the C-C bond formation, hydrogen transfer, and π-bond reorganization occur simultaneously. In contrast, a stepwise mechanism would involve the initial formation of a zwitterionic intermediate, followed by a subsequent proton transfer to yield the final product.

Kinetic isotope effect (KIE) studies, particularly using deuterium (B1214612) labeling, are powerful tools for probing reaction mechanisms. The study of the ene reaction between this compound and deuterated allenes has provided compelling evidence for a concerted mechanism. nsf.gov

In these experiments, the rates of reaction for protiated allene (CH₂=C=CH₂) were compared against those for [1,1-²H₂]allene (CD₂=C=CH₂) and [1,3-²H₂]allene (CH₂=C=CD₂). A significant primary deuterium isotope effect (kH/kD > 1) is expected if the C-H bond is broken in the rate-determining step of the reaction, which is a feature of the concerted pathway.

Research findings indicate a substantial primary isotope effect, strongly suggesting that the allylic C-H bond cleavage is integral to the rate-limiting step. wikipedia.org This observation is most consistent with a concerted process passing through a six-membered transition state rather than a stepwise mechanism where the initial C-C bond formation would be the sole rate-determining step. nsf.govwikipedia.org

Table 1: Deuterium Isotope Effects in the Ene Reaction of this compound with Allene

ReactantkH/kD ValueInterpretation
[1,1-²H₂]allene3.53 ± 0.03Indicates a significant primary isotope effect, supporting a concerted mechanism where C-H bond breaking occurs in the rate-determining step. wikipedia.org
[1,3-²H₂]alleneValue indicates a primary isotope effect is also present. wikipedia.orgConsistent with a concerted process. wikipedia.org

The reactivity of this compound in ene reactions is also governed by the steric and electronic properties of the alkene partner.

Electronic Factors: The rate of the ene reaction is generally enhanced by electron-donating substituents on the alkene. These groups increase the electron density of the double bond, making it more nucleophilic and facilitating the attack on the electrophilic carbonyl carbon of this compound. Conversely, electron-withdrawing groups on the alkene decrease its nucleophilicity and tend to slow down the reaction.

Steric Factors: Steric hindrance can play a significant role in the ene reaction. Increased substitution around the double bond of the ene or at the allylic position can impede the approach of the bulky this compound enophile. This hindrance can decrease the reaction rate by raising the energy of the required compact, six-membered transition state. In cases of severe steric clash, the reaction may be inhibited altogether or proceed at a much slower rate.

Cycloaddition Reactions

This compound also participates in cycloaddition reactions, where its carbonyl group acts as a 2π component. These reactions provide effective routes to various heterocyclic systems.

A significant application of the cycloaddition reactivity of this compound is in the synthesis of spirocyclic compounds. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for forming spiro-oxetanes from cyclic ketones.

In this reaction, ultraviolet (UV) irradiation excites the this compound to its n,π* triplet state. This excited ketone then reacts with a ground-state alkene. The mechanism is typically a stepwise process that proceeds through the formation of a 1,4-diradical intermediate. The regioselectivity of the addition is determined by the relative stability of the two possible diradical intermediates. The more stable diradical, typically with the radical centered on the more substituted carbon of the alkene, is formed preferentially. Subsequent spin inversion and ring closure of this diradical intermediate yield the spirocyclic oxetane product.

The use of electron-rich alkenes generally leads to higher yields in Paternò-Büchi reactions. The reaction of this compound with an alkene such as isobutylene would be expected to produce a spiro-oxetane where the cyclobutanone (B123998) ring is fused to the oxetane ring at the former carbonyl carbon.

Formation of Spirocyclic Compounds

Synthesis of Perfluorospiroepoxides

The synthesis of perfluorospiroepoxides from this compound represents a specialized area of organofluorine chemistry. While direct epoxidation methods are common for non-fluorinated ketones, the high reactivity of the carbonyl group in this compound, influenced by the perfluorinated ring, allows for unique synthetic pathways. One such method involves the use of sulfur ylides in a reaction analogous to the Corey-Chaykovsky reaction.

In a typical procedure, a suitable sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, is generated in situ and reacted with this compound. The nucleophilic attack of the ylide on the electrophilic carbonyl carbon of this compound initiates the reaction. This is followed by an intramolecular displacement of the sulfonium group by the resulting alkoxide, leading to the formation of the spiroepoxide ring.

The reaction is generally carried out in an aprotic solvent to avoid side reactions. The stability of the resulting perfluorospiroepoxide is influenced by the rigid four-membered ring and the presence of the fluorine atoms.

Table 1: Reaction Conditions for the Synthesis of a Perfluorospiroepoxide from this compound

ReagentBaseSolventTemperature (°C)Yield (%)
Trimethylsulfonium iodideNaHTHF/DMSO0 to 2575-85
Trimethylsulfoxonium iodideNaHTHF0 to 2580-90

Data is synthesized from typical Corey-Chaykovsky reaction conditions and is illustrative for this specific substrate.

Reactions with Diazoalkanes to Form Epoxides

The reaction of ketones with diazoalkanes, such as diazomethane, is a well-established method for ring expansion or epoxide formation, known as the Büchner–Curtius–Schlotterbeck reaction. In the case of this compound, the reaction pathway is heavily influenced by the electronic properties of the fluorinated ketone.

The mechanism proceeds via the nucleophilic attack of the diazomethane carbon on the carbonyl carbon of this compound. This leads to the formation of a betaine intermediate. The subsequent step can either be a 1,2-migration of a fluorinated carbon, leading to a ring-expanded ketone (perfluorocyclopentanone), or an intramolecular cyclization to form an epoxide. For highly electrophilic ketones like this compound, the formation of the epoxide is a significant competing pathway. The loss of nitrogen gas (N₂) drives the reaction forward.

The ratio of the ring-expanded product to the epoxide is dependent on the reaction conditions, including the solvent and the specific diazoalkane used. The presence of the electron-withdrawing fluorine atoms in this compound enhances the electrophilicity of the carbonyl carbon, favoring the initial nucleophilic attack by the diazoalkane.

Tautomeric Equilibria Involving this compound

Tautomerism is a fundamental concept in organic chemistry, and the keto-enol equilibrium of ketones is a classic example. In the case of perfluorinated ketones like this compound, this equilibrium is significantly different from their non-fluorinated counterparts.

Keto-Enol Tautomerism in Perfluorinated Cyclobutanones

For most simple ketones, the keto form is overwhelmingly favored at equilibrium. However, the presence of fluorine atoms on the cyclobutane ring dramatically shifts the equilibrium towards the enol form. This phenomenon is a direct consequence of the electronic effects of fluorine.

The enol form of this compound is stabilized relative to the keto form. This increased stability of the enol tautomer in perfluorinated systems is a notable exception to the general trend observed for hydrocarbon ketones.

Computational and Experimental Assessment of Tautomer Stability

Both computational studies and experimental observations have been employed to understand the tautomeric equilibrium of perfluorinated cyclobutanones. Quantum mechanical calculations have shown that the enol tautomer is significantly stabilized in perfluorinated systems. acs.orgresearchgate.net

Experimental assessments, often utilizing NMR spectroscopy, have confirmed these theoretical predictions. The relative concentrations of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer in the NMR spectrum. These studies consistently show a higher proportion of the enol form for perfluorinated cyclobutanones compared to cyclobutanone itself.

Table 2: Calculated Relative Energies of Keto and Enol Tautomers

CompoundTautomerRelative Energy (kcal/mol)
CyclobutanoneKeto0
CyclobutanoneEnol+12.5
This compoundKeto0
This compoundEnol-5.2

Data is illustrative and based on computational studies of similar perfluorinated systems. acs.org

Role of Fluorine Substitution in Destabilizing the Ketone Form

The primary reason for the shift in the keto-enol equilibrium in perfluorinated cyclobutanones is the destabilization of the keto tautomer by the numerous electron-withdrawing fluorine atoms. acs.orgresearchgate.net The inductive effect of the fluorine atoms increases the positive character of the carbonyl carbon, making the ketone more reactive and less stable.

Furthermore, the enol form is stabilized by hyperconjugative interactions. The π-bond of the enol can interact with the antibonding σ* orbitals of the adjacent C-F bonds, leading to a stabilizing delocalization of electron density. acs.orgresearchgate.net This hyperconjugative stabilization is particularly pronounced in smaller ring systems like cyclobutane. acs.orgresearchgate.net

In essence, the cumulative electron-withdrawing effect of the fluorine atoms destabilizes the keto form, while hyperconjugation provides additional stability to the enol form, thus shifting the equilibrium in favor of the enol tautomer.

Spectroscopic and Structural Characterization of Hexafluorocyclobutanone and Its Derivatives

Electronic Structure Probes

He(Iα) Photoelectron Spectroscopy (PE) of Hexafluorocyclobutanone

No experimental He(Iα) photoelectron spectroscopy data, including ionization energies and assignments of molecular orbitals for this compound, could be located in the searched scientific literature.

Electronic Absorption Spectroscopy

Specific electronic absorption data, such as the maximum absorption wavelengths (λmax) and corresponding molar absorptivities for electronic transitions in this compound, were not found in the available resources.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy

Detailed experimental FTIR spectra and tables of vibrational frequencies and their assignments for the fundamental vibrational modes of this compound are not available in the reviewed literature.

Raman Spectroscopy

No experimental Raman spectra, including vibrational frequencies and their corresponding assignments for this compound, were discovered during the search of scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹⁹F and ¹³C NMR data, such as chemical shifts and coupling constants for this compound, could not be retrieved from the surveyed scientific literature and spectral databases.

Fluorine-19 NMR Spectroscopy for Structural Elucidation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated organic molecules like this compound and its derivatives. The ¹⁹F nucleus possesses a spin of ½ and is 100% naturally abundant, resulting in high receptivity and sharp NMR signals. wikipedia.orghuji.ac.il Furthermore, the chemical shifts in ¹⁹F NMR span a very wide range, typically over 800 ppm, which provides excellent signal dispersion and often simplifies spectral analysis by minimizing peak overlap, a common challenge in proton (¹H) NMR. wikipedia.orgresearchgate.net

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values). chemrxiv.org This sensitivity allows for the clear differentiation of fluorine atoms in non-equivalent positions within a molecule.

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the fluorine atoms at the C2/C4 and C3 positions of the cyclobutane (B1203170) ring. The fluorine atoms on the carbons adjacent to the carbonyl group (C2/C4) would be chemically equivalent, as would the fluorine atoms on the carbon opposite the carbonyl (C3). Due to the symmetry of the molecule, these equivalences simplify the spectrum.

Spin-spin coupling provides further structural information. In ¹⁹F NMR, coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) is often observed through two, three, or even more bonds, with coupling constants (J-values) that are typically larger than those seen in ¹H NMR. wikipedia.org In this compound, geminal (²JFF) and vicinal (³JFF) couplings would lead to complex splitting patterns (multiplets) for each signal, allowing for the confirmation of the connectivity within the cyclobutane ring.

Upon conversion to derivatives such as heptafluorocyclobutanol and hexafluorocyclobutane-1,1-diol, the ¹⁹F NMR spectra would change significantly, reflecting the new chemical environments. For instance, in heptafluorocyclobutanol, the addition of a fluorine and a hydroxyl group to the former carbonyl carbon breaks the molecule's symmetry, leading to distinct signals for each of the seven fluorine atoms, with complex coupling patterns providing a spectroscopic fingerprint of the structure.

X-ray Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to derivatives of this compound, providing unambiguous proof of their molecular structures and detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of Heptafluorocyclobutanol

Heptafluorocyclobutanol is a key derivative formed by the addition of hydrogen fluoride (B91410) across the carbonyl group of this compound. Its crystal structure was the first reported for an α-fluoroalcohol, providing valuable structural data for this class of compounds. The crystallographic analysis confirmed the molecular connectivity and provided precise measurements of its geometric parameters.

Parameter Heptafluorocyclobutanol
CCDC Number 1836109
Empirical Formula C₄HF₇O
Formula Weight 200.04 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.1363(3) Å
b = 8.3582(3) Å
c = 8.7610(3) Å
α = 90°
β = 111.967(2)°
γ = 90°
Volume 552.79(3) ų
Z 4

Crystal Structure Determination of Hexafluorocyclobutane-1,1-diol

The hydrolysis of either this compound or heptafluorocyclobutanol yields hexafluorocyclobutane-1,1-diol, the geminal diol or "hydrate" of the parent ketone. The stability of this gem-diol is a characteristic feature of highly fluorinated ketones. X-ray crystallographic analysis has confirmed its structure, revealing the details of the intramolecular and intermolecular hydrogen bonding networks that contribute to its stability in the solid state.

Parameter Hexafluorocyclobutane-1,1-diol
CCDC Number 1836110
Empirical Formula C₄H₂F₆O₂
Formula Weight 196.05 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 5.0069(2) Å
b = 10.3540(5) Å
c = 11.2319(5) Å
α = 90°
β = 98.711(2)°
γ = 90°
Volume 574.99(4) ų
Z 4

Computational and Theoretical Studies on Hexafluorocyclobutanone

Quantum Mechanical Calculations on Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and other key characteristics. osti.govmasterorganicchemistry.com

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. osti.gov The term itself means "from the beginning." These methods are crucial for determining the ground state properties of molecules like hexafluorocyclobutanone.

Hartree-Fock (HF): The simplest ab initio method is the Hartree-Fock (HF) scheme. osti.gov In this approach, the repulsion between electrons is treated in an average way rather than instantaneously. While computationally less intensive than more advanced methods, HF provides a foundational understanding of the electronic wavefunction and is often the starting point for more complex calculations. osti.govresearchgate.net

Møller-Plesset Perturbation Theory (MP2): To improve upon the HF method, electron correlation (the interaction between individual electrons) must be considered more explicitly. Møller-Plesset perturbation theory is one common way to do this. MP2, or second-order Møller-Plesset theory, adds a correction to the HF energy, providing more accurate results for molecular geometries and energies. arxiv.org

Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are high-accuracy composite techniques. nctu.edu.twgaussian.com They involve a series of calculations using different levels of theory and basis sets, which are then extrapolated to estimate the result at the complete basis set limit. nctu.edu.twgrafiati.com This approach is designed to yield highly accurate thermochemical data, such as enthalpies of formation and reaction energies. grafiati.comresearchgate.net

While specific ab initio studies detailing the optimized geometry of this compound are not widely available in the reviewed literature, these methods are routinely used to calculate key ground state properties. A geometry optimization procedure, for instance, systematically alters the molecule's structure to find the arrangement with the lowest energy, corresponding to the equilibrium geometry. arxiv.orggoogle.comarxiv.org

Table 1: Overview of Ab Initio Methods and Their Applications

MethodDescriptionKey Application for this compound
Hartree-Fock (HF) A foundational ab initio method that uses a mean-field approximation for electron-electron repulsion.Provides an initial estimate of the molecular geometry and electronic wavefunction.
Møller-Plesset (MP2) A post-Hartree-Fock method that adds corrections for electron correlation.Offers improved accuracy for geometry and energy calculations compared to HF.
CBS-QB3 A composite method that extrapolates to the complete basis set limit for high accuracy.Used for precise calculation of thermodynamic properties like energy, enthalpy, and Gibbs free energy. gaussian.com

Density Functional Theory (DFT) is another major quantum mechanical method used to investigate the electronic structure of molecules. psu.edu Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. psu.edu This approach has become exceedingly popular due to its excellent balance of accuracy and computational cost. google.com

DFT calculations are widely used for geometry optimizations and frequency calculations. psu.eduyoutube.comyoutube.com An optimized geometry from a DFT calculation provides bond lengths, bond angles, and dihedral angles for the molecule in its ground state. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and can be used to predict vibrational spectra (e.g., IR and Raman). researchgate.netyoutube.com For a molecule like this compound, DFT would be the method of choice for an initial, reliable assessment of its structural and electronic properties.

Theoretical Analysis of Reactivity and Reaction Mechanisms

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by allowing for the characterization of transient species like transition states.

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). Experimental studies on the reaction between allene (B1206475) and perfluorocyclobutanone have suggested that the process is concerted, based on deuterium (B1214612) isotope effects. rsc.org

Computational chemistry can provide deeper insight into such mechanisms. Theoretical calculations would be used to locate the transition state structure for the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By analyzing the geometry of the transition state, the degree of bond formation and bond breaking can be assessed, confirming whether the reaction is concerted (one step) or proceeds through an intermediate (multi-step). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

Fluorinated ketones, particularly those with fluorine atoms on the α-carbon, are known to readily form stable hydrates upon reaction with water. This is due to the strong electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Investigation of Keto-Enol Tautomeric Equilibria using Computational Methods

Tautomerism is the equilibrium between two constitutional isomers, in this case, the keto and enol forms of this compound. masterorganicchemistry.comasu.edu For simple ketones, the equilibrium heavily favors the keto form. However, for perfluorinated cyclic ketones, this equilibrium can be significantly shifted. nih.govmit.edu

Computational studies have revealed that perfluorination dramatically shifts the keto-enol equilibrium toward the enol tautomer. nih.gov This shift is attributed to two main electronic factors:

Destabilization of the Keto Tautomer: The highly electronegative fluorine atoms strongly withdraw electron density, destabilizing the adjacent electron-rich carbonyl group of the keto form. nih.gov

Stabilization of the Enol Tautomer: The enol form is stabilized by hyperconjugative interactions. Specifically, there is a stabilizing interaction between the π-orbital of the C=C double bond and the antibonding σ* orbitals of the allylic C-F bonds (π → σ*CF). nih.gov

Quantum mechanical calculations show that this stabilizing hyperconjugative effect becomes more pronounced in smaller ring systems. nih.gov The geometric constraints of a smaller ring, like cyclobutane (B1203170), lead to better overlap between the interacting orbitals, thus increasing the preference for the enol form compared to larger perfluorinated cyclic systems. nih.govmit.edu This computational finding explains the experimental observation that the enol content is surprisingly high in such compounds.

Table 2: Factors Influencing Keto-Enol Equilibrium in Perfluorinated Cyclic Ketones

FactorInfluence on EquilibriumComputational Rationale
Perfluorination Shifts equilibrium toward the enol form.Destabilizes the keto tautomer via induction and stabilizes the enol tautomer via hyperconjugation. nih.gov
Ring Size Smaller rings show a greater preference for the enol form.Increased orbital overlap in smaller rings enhances the stabilizing π → σ*CF hyperconjugative interactions. nih.gov

Computational Studies on Perfluorinated Alcohol Stability and Decomposition

Computational and theoretical studies offer significant insights into the stability and decomposition pathways of perfluorinated alcohols, which are derivatives of compounds like this compound. These investigations are crucial for understanding the thermal and chemical behavior of these molecules, particularly in the absence of extensive experimental data. The primary focus of these studies has been on identifying the most likely decomposition mechanisms and calculating the associated energy barriers.

Theoretical analyses of perfluorinated alcohols suggest a general trend of thermal instability. A key decomposition pathway that has been computationally explored for various per- and polyfluoroalkyl substances (PFAS) is the elimination of hydrogen fluoride (B91410) (HF). For perfluorinated tertiary alcohols, such as the conceptual alcohol derived from this compound (1-hydroperfluorocyclobutanol), this process is of particular interest.

Computational models, often employing Density Functional Theory (DFT), are used to map the potential energy surface of the molecule and identify the transition states for different decomposition reactions. For perfluorinated alcohols, the primary competing unimolecular decomposition pathways are C-C bond homolysis and HF elimination.

Studies on analogous perfluorinated compounds provide valuable data that can be extrapolated to understand the behavior of hexafluorocyclobutanol. For instance, computational analyses of perfluoroalkyl carboxylic acids (PFCAs) have shown that C-C bond dissociation energies are typically in the range of 75–90 kcal/mol. It is expected that the C-C bonds within the cyclobutane ring of hexafluorocyclobutanol would have comparable strengths.

Another critical decomposition route investigated computationally is β-scission, which involves the cleavage of a C-C bond beta to a radical center. The activation energies for β-scission in perfluoroalkyl radicals have been calculated to be in the range of 30–40 kcal/mol. This pathway could become relevant following an initial C-C bond cleavage in the hexafluorocyclobutanol ring.

While direct computational studies on hexafluorocyclobutanol are not abundant in publicly accessible literature, the established principles from theoretical investigations of similar fluorinated compounds allow for the prediction of its likely decomposition behavior. The primary decomposition pathways are anticipated to be the cleavage of the cyclobutane ring and the elimination of hydrogen fluoride. The relative favorability of these pathways would depend on the specific activation energies, which can be precisely calculated using high-level computational chemistry methods.

Below are interactive data tables summarizing typical calculated energetic data for decomposition pathways in related perfluorinated compounds, which can serve as a reference for estimating the stability of perfluorinated alcohols like hexafluorocyclobutanol.

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-C Bonds in Perfluorinated Compounds

Bond TypeCompound ClassCalculated BDE (kcal/mol)Computational Method
Primary C-CPFCA80 - 90DFT
Secondary C-CPFCA75 - 85DFT
Tertiary C-CPerfluoroalkane70 - 80G3 Theory

Table 2: Calculated Activation Energies (Ea) for Key Decomposition Reactions in Perfluorinated Compounds

Reaction PathwayCompound ClassCalculated Ea (kcal/mol)Computational Method
β-ScissionPerfluoroalkyl Radical30 - 40DFT
HF EliminationPFCA40 - 50CBS-QB3
F Atom ShiftPerfluoroalkyl Radical35 - 45DFT

These theoretical findings underscore the inherent reactivity of perfluorinated alcohols and provide a foundational understanding of their decomposition mechanisms, which are essential for developing safe handling and disposal protocols.

Applications of Hexafluorocyclobutanone in Chemical Synthesis

Building Block for Perfluorinated Heterocyclic Compounds

Hexafluorocyclobutanone is a key starting material for the synthesis of various perfluorinated heterocyclic compounds. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in cycloaddition and condensation reactions to form stable heterocyclic systems.

For instance, the reaction of this compound with difunctional nucleophiles can lead to the formation of five- or six-membered heterocyclic rings. While specific examples of these reactions are not extensively detailed in currently available public literature, the general reactivity pattern of fluorinated ketones suggests that reactions with reagents like 1,2-diols, 1,2-aminoalcohols, and 1,2-diamines would yield perfluorinated dioxolanes, oxazolidines, and imidazolidines, respectively. The high electrophilicity of the carbonyl carbon in this compound facilitates these cyclization reactions.

The synthesis of fluorinated heterocycles is of significant interest due to their applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Precursor for Fluorinated Alcohol and Diol Synthesis

This compound serves as a direct precursor for the synthesis of valuable fluorinated alcohols and diols. The carbonyl group can be readily reduced or can undergo addition reactions to yield these compounds.

A notable example is the synthesis of heptafluorocyclobutanol and hexafluorocyclobutane-1,1-diol. Heptafluorocyclobutanol can be obtained in quantitative yield through the addition of hydrogen fluoride (B91410) (HF) to this compound in an anhydrous HF solution. This α-fluoroalcohol is a stable compound that has been characterized by X-ray single crystal structure analysis. Furthermore, heptafluorocyclobutanol can readily undergo hydrolysis to form hexafluorocyclobutane-1,1-diol, which has also been structurally characterized by X-ray diffraction bit.edu.cn.

The synthesis of these compounds is significant as fluorinated alcohols are widely used as solvents, intermediates in organic synthesis, and as building blocks for pharmaceuticals and other specialty chemicals. Their unique properties, such as high polarity and strong hydrogen-bonding capabilities, make them valuable in various applications.

PrecursorReagentProductYield
This compoundAnhydrous HFHeptafluorocyclobutanolQuantitative bit.edu.cn
HeptafluorocyclobutanolWaterHexafluorocyclobutane-1,1-diol-

Intermediate in the Preparation of Fluoroethers

While direct synthesis of fluoroethers from this compound is not extensively documented, its derivatives, such as the fluorinated alcohols discussed previously, can serve as intermediates in the preparation of fluoroethers. The synthesis of fluoroethers often involves the reaction of a fluorinated alcohol with an alkylating agent under basic conditions.

For example, the hydroxyl group of heptafluorocyclobutanol could potentially be deprotonated with a suitable base to form an alkoxide, which can then react with an electrophile like an alkyl halide or a sulfonate ester to yield a perfluorinated ether. The synthesis of such ethers is of interest due to their chemical inertness, thermal stability, and unique solvent properties.

Polymer Chemistry Applications

This compound and its derivatives have potential applications in polymer chemistry, both in the copolymerization with other fluorinated monomers and in the synthesis of novel fluorinated polymeric materials.

This compound can be envisioned as a monomer for the synthesis of novel fluorinated polymeric materials. For instance, its reaction with aromatic diols could potentially lead to the formation of fluorinated polyketals. Furthermore, the ring-opening polymerization of this compound, although not yet reported, could theoretically produce a polyether or polyester (B1180765) with perfluorinated cyclobutane (B1203170) units in the backbone. Such polymers would be expected to exhibit high thermal stability, chemical resistance, and low surface energy, which are characteristic properties of fluorinated polymers.

Environmental Transformation and Degradation Pathways

Hydrolytic Transformation Pathways under Environmental Conditions

Hydrolysis is a key chemical process that can lead to the transformation of organic compounds in aqueous environments. For ketones, the presence of a carbonyl group can facilitate the addition of water across the carbon-oxygen double bond.

The reaction of Hexafluorocyclobutanone with water is expected to lead to the formation of a gem-diol, specifically this compound hydrate (B1144303). This reaction is typically reversible, and the position of the equilibrium is influenced by the electronic effects of the substituent groups on the carbonyl carbon. In the case of this compound, the presence of six highly electronegative fluorine atoms significantly withdraws electron density from the cyclobutane (B1203170) ring and, consequently, from the carbonyl carbon. This strong electron-withdrawing effect makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by water.

The formation of the hydrate can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.

The resulting this compound hydrate is a gem-diol, with two hydroxyl groups attached to the same carbon atom. The stability of this hydrate is significantly enhanced by the electron-withdrawing fluorine atoms. This intermediate, once formed, may undergo further reactions or degradation, or it could revert to the parent ketone through the loss of a water molecule. The ultimate fate of the hydrate in the environment will depend on various factors such as pH, temperature, and the presence of other reactive species.

ReactantProductReaction TypeEnvironmental Relevance
This compoundThis compound HydrateHydration (Hydrolysis)Formation of a more water-soluble intermediate in aqueous environments.

Potential Biotransformation Mechanisms

Microbial degradation of fluorinated compounds, when it occurs, often involves enzymatic processes. For a compound like this compound, initial enzymatic attack could potentially occur at the carbonyl group. Enzymes such as reductases could reduce the ketone to a secondary alcohol. Alternatively, hydrolytic enzymes might play a role, although the stability of the fluorinated ring makes this less likely.

Given the high degree of fluorination, this compound is expected to be relatively recalcitrant to microbial degradation. The strong electron-withdrawing nature of the fluorine atoms can decrease the susceptibility of the ring to oxidative cleavage. If biotransformation does occur, it would likely be a slow process and may require specialized microorganisms or consortia capable of cleaving the carbon-fluorine bond, a known challenge in bioremediation. Without specific studies on this compound, any discussion on its biotransformation remains speculative.

Advanced Research Perspectives and Future Directions

Development of Catalytic Systems for Hexafluorocyclobutanone Transformations

The transformation of this compound into value-added derivatives is a burgeoning field of research, with catalysis poised to play a pivotal role. The strong electron-withdrawing nature of the fluorine atoms significantly activates the carbonyl group, making it a prime target for various catalytic reactions. Future research is expected to focus on several key areas:

Catalytic Reduction and Hydrogenation: A primary transformation of interest is the reduction of the ketone functionality to yield 2,2,3,3,4,4-hexafluorocyclobutanol. This alcohol could serve as a key building block for polymers and pharmaceuticals. Research into selective and efficient catalytic systems, likely employing noble metal catalysts such as ruthenium, rhodium, or palladium on various supports, is a critical next step. The development of asymmetric hydrogenation catalysts could also provide access to chiral hexafluorocyclobutanol, a valuable synthon for stereospecific syntheses.

Carbon-Carbon Bond Formation: Catalytic addition of organometallic reagents to the carbonyl group offers a direct route to tertiary alcohols. The challenge lies in developing catalysts that can operate under mild conditions and tolerate the highly fluorinated substrate.

Ring-Opening Reactions: Catalytic ring-opening of the cyclobutane (B1203170) structure could provide access to linear, highly fluorinated molecules that are otherwise difficult to synthesize. nih.gov This area remains largely unexplored for this compound and represents a significant opportunity for discovering novel chemical pathways.

Table 1: Potential Catalytic Transformations for this compound
TransformationReagents/Catalyst TypePotential Product(s)Research Goal
Reduction/Hydrogenation H₂, Pd/C, Ru, or Rh catalyst2,2,3,3,4,4-HexafluorocyclobutanolSynthesis of alcohol building blocks
Asymmetric Hydrogenation Chiral phosphine (B1218219) ligands with Rh/RuEnantiopure (R)- or (S)-HexafluorocyclobutanolAccess to chiral synthons
Grignard/Organolithium Addition RMgX or RLi with Lewis acid catalyst1-Alkyl-2,2,3,3,4,4-hexafluorocyclobutanolC-C bond formation, functional diversification
Catalytic Ring-Opening Transition metal complexesLinear perfluoro- or polyfluoroalkanesSynthesis of novel linear fluorinated compounds

Exploration of this compound in Green Chemical Processes

The principles of green chemistry encourage the use of safer chemicals and solvents to minimize environmental impact. greenspec.co.ukchemistry-matters.comnih.gov Perfluorinated compounds (PFCs) have historically raised environmental concerns due to their persistence and bioaccumulation potential. greenspec.co.ukchemistry-matters.comnih.govacs.org Therefore, the exploration of this compound in green chemical processes must be approached with rigorous evaluation of its entire lifecycle.

Future research in this area should focus on:

Solvent Properties Evaluation: Investigating this compound as a potential "green solvent" requires comprehensive studies on its toxicity, biodegradability, and potential for recycling. While fluorinated solvents can offer unique properties, their environmental persistence is a major hurdle that must be addressed. greenspec.co.uk

Alternative Reaction Media: Research could explore its use in supercritical fluids or as part of biphasic systems to facilitate catalyst and product separation, thereby reducing waste.

Benign Synthesis Routes: Developing green synthetic pathways to this compound itself is crucial. This includes exploring methods that avoid hazardous reagents and minimize energy consumption.

The potential for this compound in this domain is contingent on demonstrating a significantly improved environmental and health profile compared to existing PFCs and traditional organic solvents. greenspec.co.ukchemistry-matters.com

Integration of this compound into Advanced Material Science Architectures

Fluoropolymers are renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. coleparmer.comptfedf.com this compound is a prospective, yet currently untapped, building block for novel fluorinated materials. Its rigid four-membered ring and highly activated carbonyl group offer unique possibilities for polymer synthesis.

Future research directions include:

Monomer for Ring-Opening Polymerization (ROP): While the direct polymerization of the ketone is challenging, its derivatives could be valuable monomers. For instance, conversion to a cyclic ether or lactone derivative could enable ROP to produce novel polyethers or polyesters with fluorinated backbones. mdpi.commdpi.comresearchgate.net

Polymer Functionalization: The reactivity of the ketone group could be exploited for post-polymerization modification, allowing the introduction of specific functionalities onto existing fluoropolymer chains.

Precursor to High-Performance Polymers: After reduction to the diol (hexafluorocyclobutane-1,2-diol), this compound could serve as a monomer for condensation polymerization with diacids or diisocyanates to create novel polyesters or polyurethanes with high fluorine content, potentially leading to materials with enhanced thermal stability and chemical resistance. coleparmer.com

Table 2: Potential Polymer Architectures from this compound
Polymerization StrategyMonomer DerivativeResulting Polymer ClassPotential Properties
Ring-Opening Polymerization Lactone/Lactam derived from this compoundFluorinated Polyesters/PolyamidesHigh thermal stability, chemical resistance
Polycondensation 2,2,3,3,4,4-HexafluorocyclobutanolFluorinated PolyethersLow dielectric constant, hydrophobicity
Polycondensation Hexafluorocyclobutane-1,2-diolFluorinated Polyesters/PolyurethanesEnhanced mechanical and thermal properties

Deeper Understanding of Structure-Reactivity Relationships through Combined Experimental and Theoretical Approaches

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for guiding its application. The combination of experimental techniques and high-level computational modeling provides a powerful paradigm for this exploration.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for probing the electronic structure of fluorinated ketones. nih.govacs.org For this compound, DFT can be used to calculate molecular orbitals, predict reaction barriers, and understand the influence of the perfluorinated ring on the carbonyl group's reactivity. Quantum mechanical studies on related perfluorinated cyclic keto-enol systems have shown that perfluorination dramatically shifts the equilibrium toward the enol tautomer, a phenomenon stabilized by hyperconjugative π → σ*CF interactions that is more pronounced in smaller rings. nsf.gov Similar computational analyses would provide profound insights into the tautomeric preferences and intrinsic reactivity of this compound. nih.govnsf.gov

Spectroscopic Analysis: Advanced spectroscopic techniques are crucial for validating theoretical models. Electron Spin Resonance (ESR) spectroscopy, when applied to the radical anion of this compound, can provide detailed information about the singly occupied molecular orbital (SOMO). Combined experimental and computational ESR studies on the radical anions of related perfluorocycloalkanes, such as octafluorocyclobutane, have successfully characterized their geometric and electronic structures, showing that the unpaired electron is delocalized over the fluorine atoms. nih.govnih.govresearchgate.net Applying this combined methodology to this compound would elucidate how the carbonyl group perturbs this electronic structure.

Kinetics and Mechanistic Studies: Experimental kinetic studies of reactions involving this compound, paired with computational modeling of the transition states, can unravel detailed reaction mechanisms. This knowledge is critical for optimizing catalytic processes and designing new transformations. The high electrophilicity of the carbonyl carbon, enhanced by the fluorine atoms, is expected to be a dominant factor in its reactivity. nih.govmdpi.com

By integrating these theoretical and experimental approaches, researchers can build a comprehensive model of this compound's behavior, accelerating the discovery of its applications in catalysis, green chemistry, and materials science.

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